molecular formula C8H3BrF3NO B8574523 1,2-Benzisoxazole, 6-bromo-3-(trifluoromethyl)-

1,2-Benzisoxazole, 6-bromo-3-(trifluoromethyl)-

Cat. No. B8574523
M. Wt: 266.01 g/mol
InChI Key: YKTCJWNDJNURQS-UHFFFAOYSA-N
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Patent
US08598202B2

Procedure details

A solution consisting of 1-(4-bromo-2-fluoro-phenyl)-2,2,2-trifluoro-ethanone oxime (3.2 g, 11.2 mmol) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 mL, 7.4 mmol) and THF (42 mL) was heated at 150° C. via microwave irradiation for 30 min. The reaction mixture was diluted with CH2Cl2 (25 mL) and washed with HCl (1 N aq., 25 mL). The organic layer was then dried (Na2SO4), concentrated, and purified (FCC) to yield the title compound (1.97 g, 66%).
Name
1-(4-bromo-2-fluoro-phenyl)-2,2,2-trifluoro-ethanone oxime
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[N:13][OH:14])[C:9]([F:12])([F:11])[F:10])=[C:4](F)[CH:3]=1.C1COCC1>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]([C:9]([F:12])([F:11])[F:10])=[N:13][O:14][C:4]=2[CH:3]=1

Inputs

Step One
Name
1-(4-bromo-2-fluoro-phenyl)-2,2,2-trifluoro-ethanone oxime
Quantity
1.1 mL
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C(F)(F)F)=NO)F
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with HCl (1 N aq., 25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified (FCC)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(C(=NO2)C(F)(F)F)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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